molecular formula C17H15NO B1273902 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde CAS No. 95202-45-2

1-Benzyl-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1273902
CAS No.: 95202-45-2
M. Wt: 249.31 g/mol
InChI Key: LFRXDIWPLQSKBS-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group at the first position, a methyl group at the second position, and an aldehyde group at the third position of the indole ring. The structural formula is C17H15NO, and it has a molecular weight of 249.315 g/mol .

Biochemical Analysis

Biochemical Properties

1-Benzyl-2-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways . For instance, the compound has been found to inhibit the activity of certain kinases, which play a critical role in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism. Additionally, it may act as a substrate or inhibitor for specific metabolic enzymes, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst . Another method includes the condensation of indole-3-carbaldehyde with benzyl bromide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzyl-2-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-16(12-19)15-9-5-6-10-17(15)18(13)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRXDIWPLQSKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385360
Record name 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

95202-45-2
Record name 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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